molecular formula C11H17N5O B6602686 N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide CAS No. 1563212-24-7

N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide

Cat. No. B6602686
CAS RN: 1563212-24-7
M. Wt: 235.29 g/mol
InChI Key: NLSPJFQTEXCHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide (NHP) is an important chemical compound used in a variety of scientific research applications. It is a member of the pyridine class of organic compounds and is a versatile reagent for the synthesis of other compounds. NHP can be used for a wide range of applications, including organic synthesis, biochemistry, and physiology, and has been used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide acts as a proton donor in organic reactions, and is used to catalyze the formation of various compounds. It has also been used to study the mechanism of action of various compounds, as it can interact with the active sites of enzymes and other proteins. In addition, N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide can be used to study the effects of various drugs on the body, as it can interact with the active sites of enzymes and other proteins.
Biochemical and Physiological Effects
N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of various drugs on the body, as well as to study the effects of various compounds on the body. N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide has been used to study the effects of various compounds on the metabolism, as well as to study the effects of various compounds on the immune system. In addition, N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide has been used to study the effects of various compounds on the nervous system, as well as to study the effects of various compounds on the cardiovascular system.

Advantages and Limitations for Lab Experiments

N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide is a versatile reagent for the synthesis of other compounds and is widely used in scientific research. It is a highly exothermic reaction and produces N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide in a crystalline form, which makes it easier to handle in laboratory experiments. However, N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide is a highly reactive compound and can be hazardous if not handled properly. In addition, N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide can be difficult to store, as it is sensitive to light and moisture.

Future Directions

N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide has a wide range of potential applications in scientific research. Future research could focus on the use of N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide in the synthesis of novel compounds, as well as in the study of the biochemical and physiological effects of various compounds. In addition, future research could focus on the development of new methods for the synthesis of N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide, as well as on the development of new methods for the storage and handling of N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide. Furthermore, future research could focus on the use of N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide in drug discovery and development, as well as in the study of the mechanisms of action of various compounds.

Synthesis Methods

N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide can be synthesized by the condensation of 4-methylpiperazine and 2-methylpyridine-2-carboxylic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in an aqueous solution. The reaction is highly exothermic and produces N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide in a crystalline form. The reaction can also be carried out in an organic solvent, such as ethanol, and the product is usually obtained in a solid form.

Scientific Research Applications

N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide is widely used in scientific research for a variety of applications. It is a versatile reagent for the synthesis of other compounds, and is often used as a catalyst in organic synthesis reactions. In addition, N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide is used in biochemistry and physiology studies to study the biochemical and physiological effects of various compounds. N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide has also been used to study the mechanism of action of various compounds, as well as to study the effects of various drugs on the body.

properties

IUPAC Name

N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-15-4-6-16(7-5-15)9-2-3-13-10(8-9)11(12)14-17/h2-3,8,17H,4-7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSPJFQTEXCHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC(=NC=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n'-Hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.